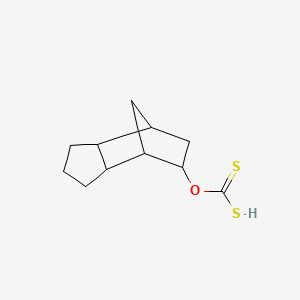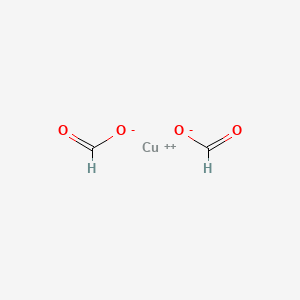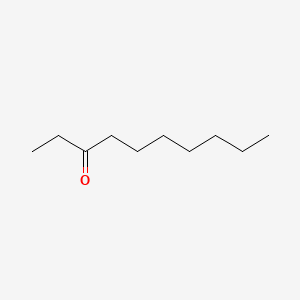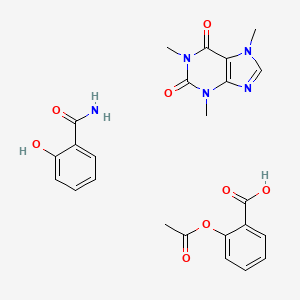
Vincents powder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincent’s powder, also known as Vincent’s APC, is a compound analgesic that was widely used in Australia during the 20th century. It was formulated by Dr. Harry John Clayton and consisted of aspirin, phenacetin, and caffeine. The compound was marketed as a remedy for headaches, colds, and other minor ailments .
Vorbereitungsmethoden
Vincent’s powder was initially prepared by mixing aspirin, phenacetin, and caffeine in specific proportions. The mixture was then ground into a fine powder and packaged in small envelopes or tablets. Industrial production involved more sophisticated techniques, including the use of machinery to ensure uniform mixing and precise dosing .
Analyse Chemischer Reaktionen
Vincent’s powder undergoes several chemical reactions, primarily due to its active ingredients:
Oxidation: Aspirin (acetylsalicylic acid) can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: In the presence of moisture, aspirin can hydrolyze to salicylic acid and acetic acid.
Reduction: Phenacetin can be reduced to paracetamol (acetaminophen) under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed from these reactions are salicylic acid, acetic acid, and paracetamol .
Wissenschaftliche Forschungsanwendungen
Vincent’s powder has been studied for its various applications in scientific research:
Chemistry: The compound has been used to study the kinetics of hydrolysis and oxidation reactions.
Biology: Researchers have investigated the effects of aspirin and phenacetin on cellular processes and enzyme activity.
Medicine: The analgesic and antipyretic properties of Vincent’s powder have been explored for pain relief and fever reduction.
Wirkmechanismus
The mechanism of action of Vincent’s powder is primarily due to its active ingredients:
Aspirin: Inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins, which are involved in inflammation, pain, and fever.
Phenacetin: Metabolized to paracetamol, which also inhibits COX enzymes and has analgesic and antipyretic effects.
Vergleich Mit ähnlichen Verbindungen
Vincent’s powder can be compared to other compound analgesics such as Bex powders and tablets, which also contained aspirin, phenacetin, and caffeine. Vincent’s powder was unique in its formulation and packaging, which contributed to its popularity in Australia .
Similar compounds include:
Bex powders: Another popular analgesic in Australia, containing similar active ingredients.
Paracetamol: A common analgesic and antipyretic, often used as a substitute for phenacetin.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties.
Eigenschaften
CAS-Nummer |
53664-50-9 |
|---|---|
Molekularformel |
C24H25N5O8 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;2-hydroxybenzamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H8O4.C8H10N4O2.C7H7NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9/h2-5H,1H3,(H,11,12);4H,1-3H3;1-4,9H,(H2,8,10) |
InChI-Schlüssel |
DYOWGCNNYMLFQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Key on ui other cas no. |
53664-50-9 |
Synonyme |
aspirin, caffeine, salicylamide drug combination Phensic Vincents Powde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


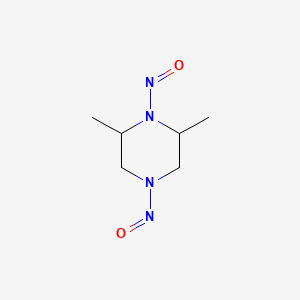
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)
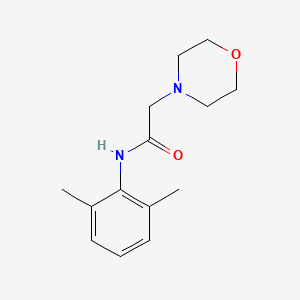
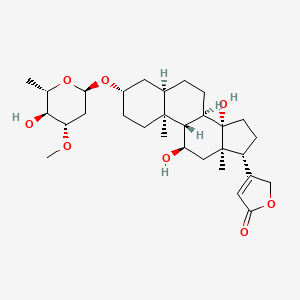
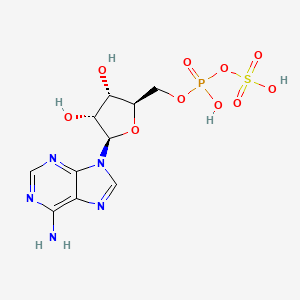
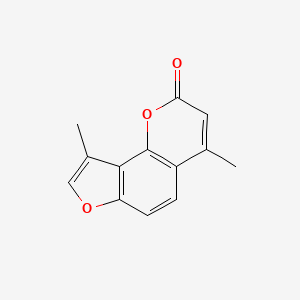
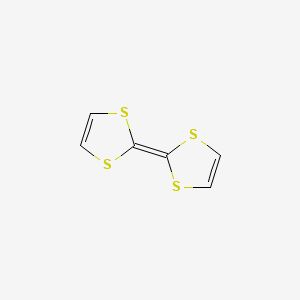
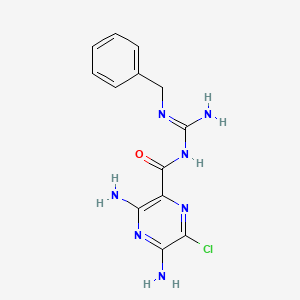
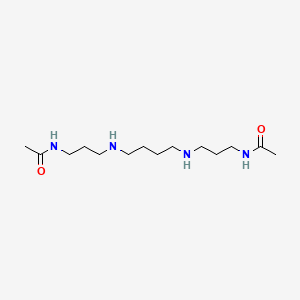
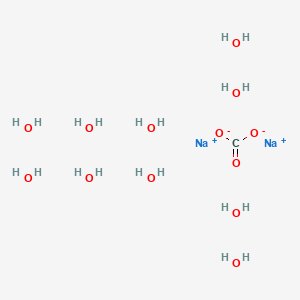
![N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1198399.png)
